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molecular formula C13H13BrN2O3 B8531240 methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

Cat. No. B8531240
M. Wt: 325.16 g/mol
InChI Key: PYYARFFPTLEGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088794B2

Procedure details

Methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (7.82 g, 31.8 mmol) was dissolved in CHCl3 (150 ml) and n-bromosuccimide (6.91 g, 38.8 mmol) was added. The reaction was stirred at room temperature, and after 1.5 hours, more NBS (6.23 g, 35.2 mmol) was added. After another hour of stirring, the reaction was filtered, and the solid was washed with chloroform. The filtrate was concentrated, treated with dichlormethane, and refiltered. The filtrate was again concentrated, and filtered through silica gel (˜3 inches, dichlormethane/MeOH). The fractions with product collected, concentrated, and purified on silica gel (dichlormethane/MeOH) to give the desired methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (4.11 g, 82% purity, 10.4 mmol, 33% yield). MS (ESI pos. ion) m/z: 325, 327 (MH+). Calc'd exact mass for C13H13Br79.0N2O3: 324. Calc'd exact mass for C13H13Br81.0N2O3: 326.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Name
Quantity
6.23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([O:10][CH3:11])=[O:9])[C:4](=[O:12])[N:3]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1C(=O)N([Br:26])C(=O)C1>C(Cl)(Cl)Cl>[Br:26][CH2:7][C:6]1[N:2]([CH3:1])[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4](=[O:12])[C:5]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.91 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
6.23 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After another hour of stirring
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the solid was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
treated with dichlormethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (˜3 inches, dichlormethane/MeOH)
CUSTOM
Type
CUSTOM
Details
The fractions with product collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (dichlormethane/MeOH)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=C(C(N(N1C)C1=CC=CC=C1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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